![molecular formula C11H11NOS2 B2393953 3-(3,4-Dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 303056-85-1](/img/structure/B2393953.png)
3-(3,4-Dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound is a derivative of hydrazine, specifically (3,4-Dimethylphenyl)hydrazine . Hydrazines are a class of organic compounds with the formula R2N-NR2, where R can be a variety of carbon-containing substituents. They are often used as reactants in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for “3-(3,4-Dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one” were not found, a method for preparing 3,4-dimethyl phenyl hydrazine was identified . This method involves using 3,4-dimethylaniline as the initial raw material, and includes diazotization reaction, reduction reaction, and hydrolysis .
Scientific Research Applications
- 3,4-Dimethylphenylhydrazine hydrochloride serves as a key reactant in the synthesis of pyrazole derivatives. When combined with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate, it produces 2-(3,4-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester . This reaction typically requires reagent K2CO3 and ethanol as the solvent .
- Researchers explore its potential in transition metal-catalyzed reactions, such as Suzuki–Miyaura cross-coupling. This reaction is widely used for carbon–carbon bond formation due to its mild conditions and functional group tolerance .
Pyrazole Synthesis
Transition Metal-Catalyzed Reactions
Future Directions
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2/c1-7-3-4-9(5-8(7)2)12-10(13)6-15-11(12)14/h3-5H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSGHHTVESBMTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CSC2=S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824160 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(3,4-Dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
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